Primisulfuron-methyl is a highly selective, post-emergence sulfonylurea herbicide that acts as a potent inhibitor of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis [1]. In agricultural procurement and formulation, it is valued for its distinct weed control spectrum, particularly its efficacy against perennial grasses like Elytrigia repens (quackgrass) and specific broadleaf weeds such as Chenopodium album, combined with excellent crop safety in maize [2]. The compound exhibits a highly pH-dependent solubility and degradation profile, being relatively stable and soluble in neutral to alkaline environments (70 mg/L at pH 7) while undergoing rapid hydrolysis under acidic conditions [3]. This specific physicochemical and biological profile makes primisulfuron-methyl a specialized active ingredient for targeted herbicide formulations where broad-spectrum generic sulfonylureas fail to provide adequate control of specific weed biotypes.
Replacing primisulfuron-methyl with closely related in-class substitutes, such as nicosulfuron or rimsulfuron, fundamentally alters the formulation's agronomic performance and target spectrum [1]. While nicosulfuron is a standard choice for controlling Echinochloa crus-galli (barnyardgrass), primisulfuron-methyl exhibits negligible activity against this species but offers highly targeted control of Chenopodium album (common lambsquarters) and specific Sorghum species [1]. Furthermore, primisulfuron-methyl demonstrates approximately three times greater intrinsic potency at the ALS target site compared to nicosulfuron, requiring different active ingredient loading in the final formulation [2]. Substituting primisulfuron-methyl without accounting for these distinct enzyme-binding kinetics, specific weed susceptibilities, and distinct cytochrome P450-mediated detoxification pathways in maize will result in critical gaps in weed control and potential crop phytotoxicity [3].
In vitro assays isolating acetolactate synthase (ALS) demonstrate that primisulfuron-methyl possesses a significantly higher binding affinity and inhibitory potency than its closest analog, nicosulfuron [1]. For shattercane ALS, the I50 for primisulfuron-methyl is 10.0 nM, compared to 29.5 nM for nicosulfuron. A similar ratio is observed for corn ALS (13.8 nM vs. 36.9 nM)[1].
| Evidence Dimension | ALS Enzyme Inhibition (I50) |
| Target Compound Data | 10.0 nM (shattercane ALS); 13.8 nM (corn ALS) |
| Comparator Or Baseline | Nicosulfuron (29.5 nM for shattercane; 36.9 nM for corn) |
| Quantified Difference | Primisulfuron-methyl requires ~3x lower concentration to achieve 50% enzyme inhibition. |
| Conditions | In vitro ALS inhibition assay using isolated plant enzymes. |
Allows formulators to achieve high enzymatic inhibition at lower intracellular concentrations, optimizing the active ingredient payload in the final product.
Field efficacy trials reveal a complete divergence in the susceptible weed spectrum between primisulfuron-methyl and other maize-safe sulfonylureas like nicosulfuron and rimsulfuron [1]. While nicosulfuron and rimsulfuron are highly effective against Echinochloa crus-galli, primisulfuron-methyl has negligible effect on this species. Conversely, primisulfuron-methyl provides highly effective control of the broadleaf weed Chenopodium album, which rimsulfuron fails to control adequately [1].
| Evidence Dimension | Species-specific herbicidal efficacy |
| Target Compound Data | Highly effective on C. album; no effect on E. crus-galli |
| Comparator Or Baseline | Rimsulfuron / Nicosulfuron (Highly effective on E. crus-galli; poor/moderate on C. album) |
| Quantified Difference | Complete inversion of target species susceptibility between the analogs. |
| Conditions | Post-emergence field application in maize crops. |
Dictates the selection of the active ingredient based on the specific weed pressure profile of the target market, preventing costly formulation mismatches.
The crop safety of primisulfuron-methyl relies on its rapid detoxification by cytochrome P450 monooxygenases in tolerant species. In maize, primisulfuron-methyl is metabolized with a half-life of less than 4 hours [1]. In contrast, susceptible target weeds like shattercane metabolize the herbicide much more slowly, with a half-life of 36 hours[1]. This differential metabolism rate creates a massive therapeutic window for crop safety.
| Evidence Dimension | In vivo metabolic half-life |
| Target Compound Data | < 4 hours (in tolerant maize) |
| Comparator Or Baseline | 36 hours (in susceptible shattercane) |
| Quantified Difference | >9x faster metabolic clearance in the crop compared to the target weed. |
| Conditions | In vivo metabolism tracking using radiolabeled herbicide. |
Provides the quantitative basis for crop safety (selectivity), ensuring that procurement of this specific compound minimizes the risk of phytotoxic yield drag.
Primisulfuron-methyl exhibits a highly pH-dependent degradation profile, which is critical for both shelf-life and soil carryover management. The compound is stable to hydrolysis in neutral and mildly alkaline solutions (pH 7 to 9), but degrades rapidly under acidic conditions, exhibiting a hydrolytic half-life of approximately 3.1 days at pH 4[1].
| Evidence Dimension | Hydrolytic half-life |
| Target Compound Data | ~3.1 days at pH 4 |
| Comparator Or Baseline | Highly stable / >30 days at pH 7-9 |
| Quantified Difference | Orders of magnitude acceleration in degradation rate under acidic conditions. |
| Conditions | Aqueous hydrolysis studies at varying pH levels. |
Requires formulators to buffer tank mixes to neutral/alkaline pH for stability, while ensuring rapid breakdown in acidic soils to prevent rotational crop damage.
Primisulfuron-methyl is the exact active ingredient of choice for post-emergence maize herbicides where the primary weed pressure includes Chenopodium album and Sorghum halepense. Its procurement fills the specific efficacy gaps left by nicosulfuron or rimsulfuron, which fail to adequately control these biotypes[1].
Due to its reliance on cytochrome P450-mediated hydroxylation for crop safety, primisulfuron-methyl is highly suited for co-formulation with specific safeners (e.g., benoxacor). This application maximizes the <4 hour clearance rate in crops, allowing for higher application rates without phytotoxicity [2].
Primisulfuron-methyl is prioritized for agricultural regions with acidic soils. Its rapid pH-dependent hydrolysis (half-life of ~3.1 days at pH 4) ensures that the active ingredient degrades quickly after application, preventing long-term soil carryover and protecting sensitive rotational crops [3].